2-(Benzyloxy)-5-bromo-3-methoxypyridine

Cross-Coupling Suzuki-Miyaura Reaction Kinetics

This advanced intermediate features a unique C3-methoxy, C5-bromo, and C2-benzyloxy substitution pattern that cannot be replicated by simpler bromopyridines. The 3-methoxy group is essential for kinase hinge binding in Type II inhibitor chemotypes. The C5 bromine enables rapid Suzuki diversification, while the orthogonal benzyloxy protecting group allows selective deprotection and further elaboration. Save 1–2 synthetic steps compared to starting from 5-bromo-2-methoxypyridine. Ideal for parallel synthesis, fragment libraries, and PROTAC linker attachment. High purity ensures reproducible results.

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
Cat. No. B8124412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-bromo-3-methoxypyridine
Molecular FormulaC13H12BrNO2
Molecular Weight294.14 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)Br)OCC2=CC=CC=C2
InChIInChI=1S/C13H12BrNO2/c1-16-12-7-11(14)8-15-13(12)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
InChIKeyPDEAABUTVGVBQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-5-bromo-3-methoxypyridine: Key Synthetic Intermediate for Heterocyclic Chemistry and Kinase-Targeted Drug Discovery


2-(Benzyloxy)-5-bromo-3-methoxypyridine (CAS: 1887247-39-3) is a polysubstituted pyridine building block featuring a benzyloxy protecting group at C2, a reactive bromo substituent at C5, and a methoxy group at C3. This substitution pattern provides a versatile scaffold for sequential derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1] and is specifically employed as an advanced intermediate in the synthesis of kinase inhibitors . The compound is a crystalline solid with a molecular formula of C13H12BrNO2 and a molecular weight of 294.14 g/mol [2].

Why 2-(Benzyloxy)-5-bromo-3-methoxypyridine Cannot Be Replaced by Common Bromopyridine Analogs


Substitution with simpler, commercially ubiquitous bromopyridines such as 5-bromo-2-methoxypyridine (CAS 13472-85-0) or 2-(benzyloxy)-5-bromopyridine (CAS 83664-33-9) is not feasible without compromising synthetic convergence and overall yield. The presence of the 3-methoxy group in the target compound introduces a strong electron-donating effect that substantially alters the electronic character of the pyridine ring, deactivating it toward nucleophilic aromatic substitution (SNAr) compared to non-methoxylated analogs [1]. Consequently, attempts to install the 3-methoxy group post-coupling often result in poor regioselectivity and low yields [2]. This specific substitution pattern is therefore not a trivial variation but a functional requirement for accessing certain kinase inhibitor chemotypes described in patent literature [3], where the 3-methoxy group is essential for target engagement.

Quantitative Differentiation of 2-(Benzyloxy)-5-bromo-3-methoxypyridine vs. Closest Analogs


Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling: Bromine vs. Chlorine Leaving Group Efficiency

The bromo substituent at C5 in the target compound offers superior reactivity compared to the corresponding chloro analog (2-(Benzyloxy)-5-chloro-3-methoxypyridine) in palladium-catalyzed cross-coupling reactions. Based on established class-level trends for heteroaryl halides, the oxidative addition step with aryl bromides is typically 50–100 times faster than with aryl chlorides under standard Suzuki-Miyaura conditions, enabling lower catalyst loadings and shorter reaction times [1].

Cross-Coupling Suzuki-Miyaura Reaction Kinetics

Lipophilicity (LogP) Modulation Compared to Non-Methoxylated Scaffold

The 3-methoxy group significantly lowers lipophilicity relative to the des-methoxy analog (2-(Benzyloxy)-5-bromopyridine, CAS 83664-33-9). Calculated partition coefficients (clogP) based on fragment-based methods show a reduction of approximately 0.5–0.7 log units, improving aqueous solubility and potentially reducing promiscuous binding .

ADME Physicochemical Properties LogP

Commercial Purity Profile vs. Regioisomeric Impurity Risks

Commercially available batches of 2-(Benzyloxy)-5-bromo-3-methoxypyridine are specified at ≥98% purity (HPLC) by major suppliers . In contrast, the regioisomeric analog 3-(Benzyloxy)-5-bromo-2-methoxypyridine (CAS 1383993-93-8) often exhibits lower commercial purity due to synthetic challenges in selectively installing the benzyloxy group on a 2-methoxypyridine core, potentially leading to benzyl group migration .

Quality Control Purity Regioisomer

Scalable Lithiation for Diversification at C4 Position

The 2-benzyloxy group acts as a directing group for lithiation at the C4 position of the pyridine ring, a transformation that is not feasible with simple 2-alkoxy analogs lacking the benzyl moiety [1]. For the target compound, treatment with LDA or n-BuLi at low temperature enables regioselective deprotonation at C4, providing an orthogonal diversification handle to the C5 bromine. Analogous transformations on 2-(Benzyloxy)-5-bromopyridine (without the 3-methoxy group) have been reported with 91% isolated yield for subsequent phosphination [2], demonstrating the viability of this route for advanced intermediate synthesis.

Directed Ortho-Metalation Lithiation Regioselectivity

Optimal Procurement Scenarios for 2-(Benzyloxy)-5-bromo-3-methoxypyridine in Drug Discovery


Synthesis of 3,5-Disubstituted Pyridine Core for Type II Kinase Inhibitors

This compound is an ideal advanced intermediate for constructing 3,5-disubstituted pyridine cores found in Type II kinase inhibitors targeting c-KIT, PDGFR, or FLT3 [1]. The C5 bromine enables rapid diversification via Suzuki-Miyaura coupling to install aryl or heteroaryl groups, while the C3 methoxy group provides a key polar contact with the kinase hinge region. The orthogonal benzyloxy protecting group at C2 can be removed or further functionalized after the key C5 coupling step.

Library Synthesis for Fragment-Based Drug Discovery (FBDD)

The high purity (≥98%) and well-defined reactivity profile make this scaffold suitable for automated parallel synthesis of fragment libraries [1]. The compound's three functional handles (Br, OMe, OBn) offer orthogonal reactivity, allowing for systematic exploration of chemical space around the pyridine core with minimal purification overhead.

Preparation of Pyridine-Containing PROTAC Linkers

In targeted protein degradation, the bromine serves as a convenient attachment point for polyethylene glycol (PEG) or alkyl linkers via Ullmann-type or Buchwald-Hartwig amination. The benzyloxy group can be selectively deprotected to reveal a 2-pyridone, which can then be elaborated to a VHL or CRBN ligand [2]. This orthogonal protection strategy streamlines PROTAC synthesis compared to analogs lacking a protected oxygen at C2.

Synthesis of Biaryl Ether-Based GPCR Modulators

The benzyloxy group can be readily cleaved by hydrogenolysis to yield a 2-hydroxypyridine, a key pharmacophore in several GPCR modulators. The 3-methoxy group enhances metabolic stability compared to unsubstituted pyridine analogs [1]. This scaffold provides a more advanced entry point than 5-bromo-2-methoxypyridine, saving 1–2 synthetic steps and improving overall yields in the preparation of advanced clinical candidates.

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